Episarsasapogenin
Overview
Description
Episarsasapogenin is a natural steroidal sapogenin molecule . It is mainly obtained from Anemarrhena asphodeloides Bunge . Among the various phytosteroids present, Episarsasapogenin has emerged as a promising molecule due to its diverse pharmacological activities .
Synthesis Analysis
The main branching point in the biosynthesis of sarsasapogenins, which includes Episarsasapogenin, is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase . The synthesis of Episarsasapogenin β-D-glucoside was performed via Koenig-Knorr coupling of sarsasapogenin with 2,3,4,6-tetra-0-acetyl-α-D-glucopyranosyl bromide .Molecular Structure Analysis
Detailed analysis of full scan, MS2 and MS3 ESI and APCI fragmentation and chromatographic data determined for Episarsasapogenin showed that the molecular weight of conjugated sapogenin glycosides could be readily determined from [M+H]+ions observed in full scan spectra .Chemical Reactions Analysis
The chemical reactions involving Episarsasapogenin include the synthesis of Episarsasapogenin β-D-glucoside and 3β-D-epismilagenin β-D-glucoside from sarsasapogenin and α-acetoglucosyl bromide via three and five step reaction sequences respectively .Scientific Research Applications
Metabolic Activity in Ruminants
Research has shown that in ruminants like sheep, ingested plant saponins, which include episarsasapogenin, undergo metabolic transformations. In the rumen (the first stomach in ruminants), these saponins are hydrolyzed to their parent sapogenins, including episarsasapogenin. This process involves oxidation and reduction reactions, indicating episarsasapogenin's involvement in complex metabolic pathways in ruminants (Flåøyen & Wilkins, 1997).
Role in Ovine Metabolism
A study focused on the metabolism of lithogenic sapogenins, like episarsasapogenin, in sheep. It investigated the retention of deuterium in episarsasapogenin when used as an isotopically labeled dosing substrate. This study is important for understanding the metabolic processing of episarsasapogenin in sheep, especially in the context of diseases like hepato-genous photosensitization (Loader et al., 2003).
Implications in Sheep Grazing and Disease
In an experimental study on sheep grazing on Brachiaria decumbens, episarsasapogenin was identified as a significant compound in the development of crystal-associated cholangiopathy. This research highlights the potential health implications of episarsasapogenin in grazing animals and its role in the development of specific pathologies (Cruz et al., 2000).
properties
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-RHHRBMONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Episarsasapogenin | |
CAS RN |
470-03-1 | |
Record name | Episarsasapogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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